![molecular formula C20H28O3 B2716916 11-Hydroxysugiol CAS No. 88664-08-8](/img/structure/B2716916.png)
11-Hydroxysugiol
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Overview
Description
11-Hydroxysugiol is a modulator of RARα and Vitamin D3 receptor (VDR) that regulates the SUMOylation of intracellular receptors . It has a molecular weight of 316.43 and its chemical formula is C20H28O3 .
Synthesis Analysis
The synthesis of 11-Hydroxysugiol involves the catalytic reaction of SprCYP76AH3-02, which produces 11-hydroxy ferruginol and 11-hydroxysugiol at rates 10.67 and 6.31 times higher than that of SmCYP76AH3, respectively .Molecular Structure Analysis
The molecular structure of 11-Hydroxysugiol is represented by the SMILES notation: C[C@@]12C3=C(O)C(O)=C(C©C)C=C3C(C[C@@]1([H])C©(CCC2)C)=O .Physical And Chemical Properties Analysis
The physical and chemical properties of 11-Hydroxysugiol include a molecular weight of 316.43 and a chemical formula of C20H28O3 . More detailed properties such as solubility, stability, and reactivity are not provided in the search results.Scientific Research Applications
Novel Abietanes from Taiwania Cryptomerioides
The study by Chiou-Feng Chyu et al. (2004) identified novel compounds from Taiwania cryptomerioides, including 3β-hydroxysugiol and 6α-hydroxysugiol. These compounds were isolated and analyzed for their structures and biotransformation mechanisms, contributing to the understanding of natural product chemistry.
Biotechnological Applications in Steroid Hydroxylation
In the realm of biotechnology, especially regarding steroid hydroxylation, research by Carmen Felpeto-Santero et al. (2019) is significant. They identified the genes responsible for 11β-hydroxylase activity in the fungus Cochliobolus lunatus. This discovery has implications for industrial-scale steroid synthesis, demonstrating the potential of using bacterial systems for steroid biotransformation.
Structural Classification of Natural Products
The study by M. A. Koch et al. (2005) discusses the structural classification of natural products (SCONP), which includes classes of compounds like 11beta-hydroxysteroid dehydrogenase inhibitors. This classification is vital for identifying biologically relevant molecules for chemical biology and medicinal chemistry, offering a framework for natural product-derived compound collections.
Pharmacological Research
Research on 11β-Hydroxysteroid Dehydrogenase (11βHSD) activity, as explored by R. Courtney et al. (2008), is crucial in understanding the treatment of diseases like type 2 diabetes mellitus. This study focused on the biomarkers and pharmacokinetics of PF-00915275, a selective 11βHSD1 inhibitor, providing insights into the indirect assessment of enzyme activity in vivo, which is pivotal in therapeutic drug development.
Role in Metabolic Disease and Inflammation
The research on 11β-Hydroxysteroid dehydrogenase 1 (11β-HSD1), its role in the regeneration of active glucocorticoids, and implications for metabolic disease and inflammation, as highlighted in the study by A. Odermatt & P. Klusoňová (2015), is crucial. This research emphasizes the enzyme's multifunctional nature and its involvement in biotransformation reactions of non-steroidal xenobiotics.
Synthesis of Hydroxyapatite for Biomedical Applications
The synthesis of hydroxyapatite, as investigated by Mário Andrean Macedo Castro et al. (2020), presents an important area of research in biomaterials. Their study on the hydrothermal and microwave irradiation methods from biogenic calcium sources provides valuable insights for biomedical applications, particularly in bone replacement.
Mechanism of Action
Target of Action
11-Hydroxysugiol, also known as 11-Hydroxy-sugiol, primarily targets the Retinoic Acid Receptor Alpha (RARα) and the Vitamin D3 Receptor (VDR) . These receptors are intracellular and play crucial roles in cellular processes such as differentiation, proliferation, and apoptosis .
Mode of Action
11-Hydroxysugiol interacts with its primary targets, RARα and VDR, by modulating their SUMOylation . SUMOylation is a post-translational modification process that attaches Small Ubiquitin-like Modifier (SUMO) proteins to target proteins, altering their function, localization, and interactions .
Biochemical Pathways
The biochemical pathways affected by 11-Hydroxysugiol involve the SUMOylation of intracellular receptors . By modulating the SUMOylation of RARα and VDR, 11-Hydroxysugiol can influence the downstream effects of these receptors, potentially affecting a variety of cellular processes .
Pharmacokinetics
It is known that 11-hydroxysugiol is soluble in organic solvents such as chloroform, ethyl acetate, and acetone, but insoluble in water . This solubility profile may impact the bioavailability of 11-Hydroxysugiol, as well as its distribution and elimination in the body .
Result of Action
The molecular and cellular effects of 11-Hydroxysugiol’s action are likely to be diverse, given its interaction with RARα and VDR, which are involved in a wide range of cellular processes .
properties
IUPAC Name |
(4aS,10aS)-5,6-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-11(2)12-9-13-14(21)10-15-19(3,4)7-6-8-20(15,5)16(13)18(23)17(12)22/h9,11,15,22-23H,6-8,10H2,1-5H3/t15-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLRDIDXYBIPFY-YWZLYKJASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C(=O)CC3C2(CCCC3(C)C)C)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)C(=O)C[C@@H]3[C@@]2(CCCC3(C)C)C)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-Hydroxysugiol |
Q & A
Q1: Where is 11-hydroxysugiol primarily found within plants?
A1: Research shows that 11-hydroxysugiol is not uniformly distributed within plants. In Salvia grandifolia, it is widely distributed in the root's periderm, phloem, and xylem. Interestingly, the leaves of this species are rich in tanshinone biosynthesis precursors, including 11-hydroxysugiol. [] This suggests its potential role as an intermediate compound in the biosynthesis pathway of other tanshinones.
Q2: What is the role of 11-hydroxysugiol in tanshinone biosynthesis?
A2: 11-Hydroxysugiol acts as a key intermediate in the tanshinone biosynthesis pathway. Studies involving CYP450 enzymes, particularly CYP76AK1, have demonstrated its conversion to downstream tanshinones. [] This conversion involves modifications at the C20 position of 11-hydroxysugiol, highlighting its significance in producing bioactive tanshinones.
Q3: Are there any studies exploring the modification of enzymes involved in 11-hydroxysugiol metabolism?
A3: Yes, research has focused on modifying CYP76AK1, a key enzyme responsible for C20 hydroxylation in the tanshinone pathway. [] By understanding the enzyme's structure and active site interactions with 11-hydroxysugiol, scientists aim to enhance its catalytic efficiency and potentially produce specific tanshinones in larger quantities. This could prove beneficial for producing traditional Chinese medicine preparations more efficiently.
Q4: Besides Salvia species, are there any other known sources of 11-hydroxysugiol?
A4: Yes, 11-hydroxysugiol has also been isolated from Orthosiphon wulfenioides, alongside a new abietane diterpenoid called orthosiphonol. [, ] This finding highlights the presence of 11-hydroxysugiol in diverse plant species and suggests the potential for further discoveries of its natural sources.
Q5: Has the structure of 11-hydroxysugiol been confirmed by any advanced techniques?
A5: The structure of 11-hydroxysugiol, alongside other abietanoid diterpenoids like 11,20-dihydroxysugiol, has been elucidated using spectroscopic, chiroptic, and even X-ray crystallographic evidence. [] These techniques provide detailed insights into the compound's three-dimensional structure and contribute to a deeper understanding of its interactions and potential applications.
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